4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
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Overview
Description
4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a chemical compound that features a boronic ester group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or DMF.
Major Products
Oxidation: 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid.
Reduction: 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzylamine.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has a wide range of applications in scientific research:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is largely dependent on its reactivity and the functional groups present. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The nitrile group can participate in various nucleophilic addition reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl
Uniqueness
4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is unique due to the presence of both a boronic ester and a nitrile group, which allows it to participate in a diverse array of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C13H16BNO3 |
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Molecular Weight |
245.08 g/mol |
IUPAC Name |
4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(16)6-5-9(11)8-15/h5-7,16H,1-4H3 |
InChI Key |
BQRMKLLVCDQNGR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)C#N |
Origin of Product |
United States |
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